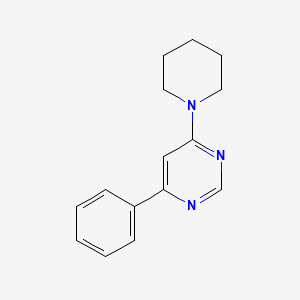

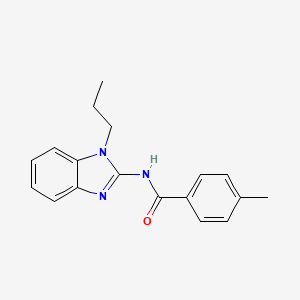

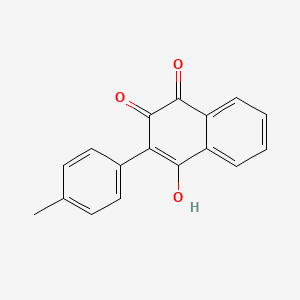

N-(2-pyridinylmethyl)cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-pyridinylmethyl)cyclohexanecarboxamide, commonly known as PACAP, is a neuropeptide that has been the subject of extensive research in recent years. It is a member of the vasoactive intestinal peptide (VIP) family of peptides and is involved in a wide range of physiological processes, including neurotransmission, neuroprotection, and immune regulation. PACAP has been found to be a potent activator of adenylate cyclase, which in turn leads to the production of cyclic AMP (cAMP), a second messenger that plays a key role in many cellular processes.

Mecanismo De Acción

PACAP exerts its effects through binding to specific G protein-coupled receptors, including PAC1, VPAC1, and VPAC2. Upon binding, these receptors activate adenylate cyclase, leading to the production of cAMP. The downstream effects of cAMP vary depending on the cell type and context, but can include activation of protein kinase A (PKA), modulation of ion channels, and regulation of gene expression.

Biochemical and Physiological Effects:

PACAP has been found to have a wide range of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, PACAP has been shown to regulate circadian rhythms, modulate the release of hormones such as insulin and glucagon, and regulate the activity of immune cells such as T cells and B cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using PACAP in lab experiments is that it is a relatively stable peptide that can be easily synthesized and purified. However, one limitation is that its effects can be highly context-dependent, making it challenging to extrapolate findings from one experimental system to another.

Direcciones Futuras

There are a number of potential future directions for research on PACAP. One area of interest is the development of novel therapeutics based on PACAP, either by modifying the peptide itself or by developing small molecule agonists or antagonists of PACAP receptors. Another area of interest is the elucidation of the downstream signaling pathways activated by PACAP, which could provide insight into the mechanisms underlying its diverse effects. Finally, there is interest in understanding the role of PACAP in the development and progression of various diseases, including neurological disorders and autoimmune diseases.

Métodos De Síntesis

PACAP is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid protected by a temporary blocking group. Once the peptide chain is complete, the blocking groups are removed to yield the final product.

Aplicaciones Científicas De Investigación

PACAP has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in a variety of models of neurological disease, including stroke, traumatic brain injury, and Parkinson's disease. PACAP has also been found to have anti-inflammatory effects and has been investigated as a potential treatment for autoimmune diseases such as multiple sclerosis.

Propiedades

IUPAC Name |

N-(pyridin-2-ylmethyl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h4-5,8-9,11H,1-3,6-7,10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAHRFCTWCOHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24802281 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(pyridin-2-ylmethyl)cyclohexanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5784745.png)

![2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol](/img/structure/B5784764.png)

![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)

![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)

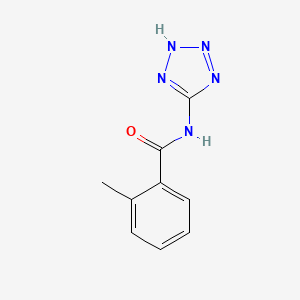

![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)